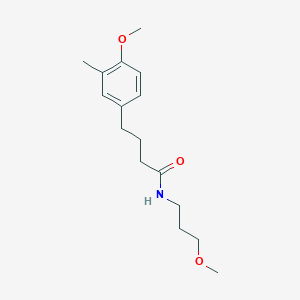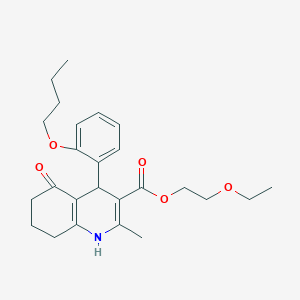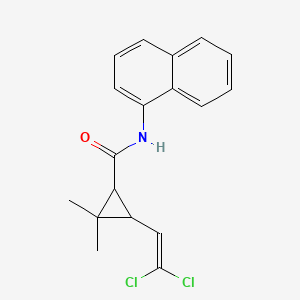
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a methoxy and methyl group on the phenyl ring, and a methoxypropyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide typically involves the following steps:
Preparation of 4-methoxy-3-methylphenylamine: This can be achieved through the nitration of 4-methoxy-3-methylphenol followed by reduction of the nitro group to an amine.
Formation of the amide bond: The 4-methoxy-3-methylphenylamine is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Alkylation: The final step involves the alkylation of the amide nitrogen with 3-methoxypropyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Products include 4-(4-formyl-3-methylphenyl)-N-(3-methoxypropyl)butanamide or 4-(4-carboxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide.
Reduction: The major product is 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butylamine.
Substitution: Products depend on the nucleophile used, such as 4-(4-ethoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide.
科学研究应用
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving amides.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methoxy and methyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-methoxy-3-methylphenylboronic acid
- 4-methoxy-3-(methoxymethyl)phenol
- (4-methoxy-3-methylphenyl)acetic acid
Uniqueness
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the phenyl ring, as well as the methoxypropyl group on the amide nitrogen. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-12-14(8-9-15(13)20-3)6-4-7-16(18)17-10-5-11-19-2/h8-9,12H,4-7,10-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPCEXWCHPTROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NCCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5014580.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5014597.png)
![3-chloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5014601.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B5014609.png)
![17-(Biphenyl-2-yl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5014613.png)
![2-(3-methylphenoxy)-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B5014618.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B5014625.png)
![4-[(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methyl]morpholine](/img/structure/B5014631.png)
![3,6-Bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B5014636.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5014649.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5014662.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)
